Fenamiphos sulfoxide
Overview
Description
Fenamiphos sulfoxide is a transformation product of fenamiphos, a nematicide used to control nematodes in various agricultural settings. Studies have shown that fenamiphos is rapidly oxidized to fenamiphos sulfoxide in soil environments, with this sulfoxide form being more persistent than the parent compound . The persistence and mobility of fenamiphos sulfoxide in soil are of particular interest due to its potential impact on nematode control and environmental safety .
Synthesis Analysis
The synthesis of fenamiphos sulfoxide, as well as its sulfone counterpart, can be achieved through chemical and photochemical transformations of fenamiphos. These processes involve oxidation reactions that can be facilitated by dye-sensitized photo-
Scientific Research Applications
Biodegradation and Environmental Impact
- Fenamiphos sulfoxide, a toxic oxidation product of the widely used organophosphorus insecticide fenamiphos, can be effectively hydrolyzed by certain soil bacteria, such as Brevibacterium sp. This bacterium can degrade fenamiphos and its oxides in both soil and groundwater, indicating its potential for environmental detoxification (Megharaj et al., 2003).
Soil and Water Dynamics
- Research shows that fenamiphos sulfoxide (FSO) exhibits different adsorption and transformation properties in soil compared to its parent compound, fenamiphos. FSO's persistence and mobility in soil may lead to its leaching into groundwater, raising environmental concerns (Lee, Green, & Apt, 1986).
Transformation in Different Soils
- The transformation of fenamiphos into sulfoxide and subsequently into sulfone in soils is influenced by various factors, including microbial biomass and organic matter content. These transformations can significantly impact the compound's potential for groundwater contamination, particularly in areas like Western Australia's Swan Coastal Plain (Kookana, Phang, & Aylmore, 1997).
Sorption Characteristics
- Fenamiphos sulfoxide shows varying sorption coefficients across different soils, affecting its environmental mobility and potential for water contamination. This variability is crucial for risk assessment and management strategies related to fenamiphos and its metabolites (Cáceres, Megharaj, & Naidu, 2008).
Algal and Cyanobacteria Interaction
- Fenamiphos sulfoxide, alongside other metabolites, can be transformed by various species of green algae and cyanobacteria. This biodegradation process has significant implications for bioremediation of fenamiphos-contaminated environments (Cáceres, Megharaj, & Naidu, 2008).
Leaching in Soil Columns
- The mobility and leaching efficiency of fenamiphos and its thiooxidation products (including sulfoxide) are highly dependent on soil properties. Understanding these dynamics is essential for assessing environmental risks associated with the use of fenamiphos (Loffredo et al., 1991).
Accelerated Degradation
- Previous exposure to fenamiphos can lead to accelerated degradation of its sulfoxide and sulfone metabolites in soil, a process likely mediated by soil microorganisms. This finding is significant for understanding the long-term environmental impact of fenamiphos application (Davis, Johnson, & Wauchope, 1993).
Safety And Hazards
Future Directions
The fate of pesticide transformation products can be estimated by using environmental fate models . It is suggested that the models should be updated to reflect the current state of knowledge in process research, especially more complex transformation schemes and the formation of different transformation products in different compartments . This would allow for a largely automated and comprehensive assessment of the fate of a pesticide parent compound and all its transformation products for regulatory purposes .
properties
IUPAC Name |
N-[ethoxy-(3-methyl-4-methylsulfinylphenoxy)phosphoryl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NO4PS/c1-6-17-19(15,14-10(2)3)18-12-7-8-13(20(5)16)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMWGMGWJEGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NO4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037548 | |
Record name | Fenamiphos sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenamiphos sulfoxide | |
CAS RN |
31972-43-7 | |
Record name | Fenamiphos sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenamiphos sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenamiphos sulfoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENAMIPHOS SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9KC714FKU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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